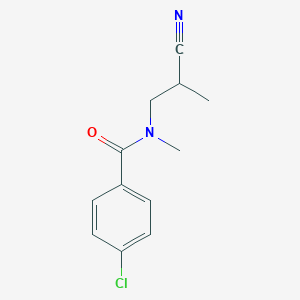
4-chloro-N-(2-cyanopropyl)-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(2-cyanopropyl)-N-methylbenzamide, also known as PNU-282987, is a selective agonist for the α7 subtype of nicotinic acetylcholine receptors. It is a compound that has gained attention due to its potential therapeutic applications.
作用机制
4-chloro-N-(2-cyanopropyl)-N-methylbenzamide acts as a selective agonist for the α7 subtype of nicotinic acetylcholine receptors. These receptors are widely distributed in the central nervous system and play a role in cognitive function, sensory processing, and inflammation. Activation of α7 nicotinic receptors by 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide leads to the release of neurotransmitters such as acetylcholine, glutamate, and dopamine, which are involved in cognitive function.
Biochemical and Physiological Effects:
4-chloro-N-(2-cyanopropyl)-N-methylbenzamide has been shown to have several biochemical and physiological effects. In animal models of Alzheimer's disease, 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide has been shown to reduce amyloid beta deposition and improve cognitive function. In animal models of schizophrenia, 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide has been shown to improve cognitive function and reduce negative symptoms. In animal models of depression, 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide has been shown to reduce depressive-like behavior. 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide has also been shown to have anti-inflammatory effects in animal models of sepsis.
实验室实验的优点和局限性
One advantage of 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide is its selectivity for the α7 subtype of nicotinic acetylcholine receptors. This allows for more specific targeting of these receptors and reduces the potential for off-target effects. One limitation of 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide is its low solubility in water, which can make it difficult to administer in some experimental settings.
未来方向
For research on 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide include further investigation of its potential therapeutic applications in Alzheimer's disease, schizophrenia, and depression. Additionally, research could focus on the development of more soluble analogs of 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide that could be administered more easily in experimental settings. Finally, research could explore the potential of 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide in other diseases and conditions where inflammation and cognitive dysfunction play a role.
合成方法
The synthesis of 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide involves several steps. The first step is the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The second step involves the reaction of 4-chlorobenzoyl chloride with N-methyl-2-aminoethylamine to form 4-chloro-N-(2-aminoethyl)-N-methylbenzamide. The final step is the reaction of 4-chloro-N-(2-aminoethyl)-N-methylbenzamide with 2-cyanopropyl trifluoromethanesulfonate to form 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide.
科学研究应用
4-chloro-N-(2-cyanopropyl)-N-methylbenzamide has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and depression. In Alzheimer's disease, 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide has been shown to improve cognitive function and reduce amyloid beta deposition in animal models. In schizophrenia, 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide has been shown to improve cognitive function and reduce negative symptoms in animal models. In depression, 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide has been shown to reduce depressive-like behavior in animal models.
属性
IUPAC Name |
4-chloro-N-(2-cyanopropyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-9(7-14)8-15(2)12(16)10-3-5-11(13)6-4-10/h3-6,9H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEJPQVFSXOOLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)C1=CC=C(C=C1)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


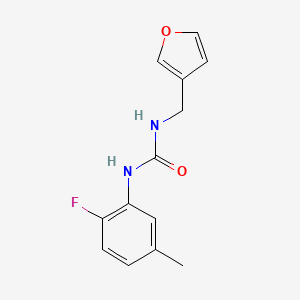

![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7527038.png)
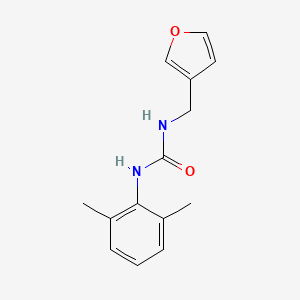
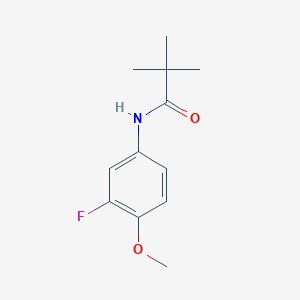
![1-Cyclopropyl-3-[(6-methylpyridin-3-yl)methyl]urea](/img/structure/B7527064.png)
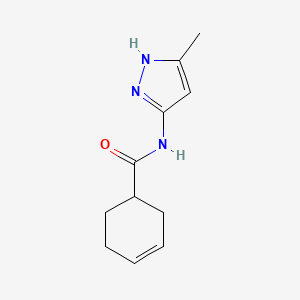
![1-(2-Methylphenyl)-5-[1-(1-phenyltetrazol-5-yl)ethylsulfanyl]tetrazole](/img/structure/B7527075.png)
![3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527076.png)
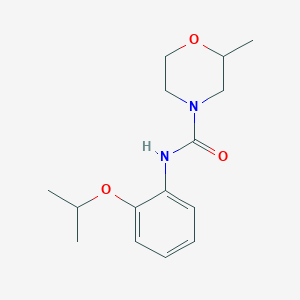
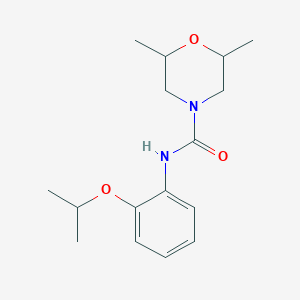

![6-methyl-N-[(6-methylpyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7527090.png)